

# Application Notes and Protocols for FXR Activation Assay Using BMS-986339

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## Compound of Interest

Compound Name: BMS-986339

Cat. No.: B11929565

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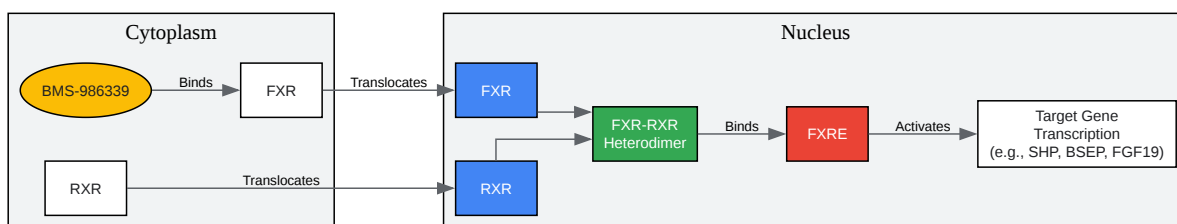
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the activation of the Farnesoid X Receptor (FXR) using the non-bile acid agonist, **BMS-986339**.

## Introduction

Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose metabolism.<sup>[1][2][3]</sup> Its activation triggers a signaling cascade that regulates the expression of various target genes. **BMS-986339** is a potent and selective non-bile acid FXR agonist that has shown promise in preclinical studies for the treatment of nonalcoholic steatohepatitis (NASH).<sup>[1][4][5][6]</sup> This document outlines the protocols for in vitro assessment of FXR activation by **BMS-986339**.

## FXR Signaling Pathway

Upon activation by an agonist like **BMS-986339**, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to their transcriptional regulation.<sup>[2][7][8]</sup> Key target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).<sup>[1][3][9]</sup>



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Caption: FXR Signaling Pathway Activation by **BMS-986339**.

## Quantitative Data Summary

The following table summarizes the in vitro potency of **BMS-986339** in activating human FXR.

Assay Type	Cell Line	Target	EC50 (nM)	Reference
hFXR-Gal4 Reporter Assay	-	hFXR	34	[10]
IBABP Reporter Assay	Huh-7	hFXR2	Potent Activation	[11]
BSEP Reporter Assay	Huh-7	hFXR2	Reduced Activation	[11][12]

## Experimental Protocols

### Cell-Based FXR Reporter Gene Assay

This protocol describes a common method to assess the activation of FXR by a test compound using a luciferase reporter gene.

Objective: To quantify the dose-dependent activation of FXR by **BMS-986339**.

Materials:

- Huh-7 human hepatoma cells (or other suitable cell line)
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- FXR expression plasmid
- RXR expression plasmid
- FXRE-luciferase reporter plasmid
- Control plasmid (e.g.,  $\beta$ -galactosidase) for transfection efficiency
- Transfection reagent (e.g., Lipofectamine)
- **BMS-986339**
- Luciferase Assay System
- 96-well cell culture plates
- Luminometer

Procedure:

- Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Incubation: Incubate the cells for 24 hours post-transfection.
- Compound Treatment: Prepare serial dilutions of **BMS-986339** in serum-free DMEM. After the 24-hour incubation, replace the medium with the **BMS-986339** dilutions. Include a

vehicle control (e.g., DMSO).

- Further Incubation: Incubate the cells with the compound for another 24 hours.
- Cell Lysis and Reporter Assay: Lyse the cells and measure luciferase and  $\beta$ -galactosidase activity using the respective assay systems and a luminometer.
- Data Analysis: Normalize the luciferase activity to the  $\beta$ -galactosidase activity to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the **BMS-986339** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## FXR Target Gene Expression Assay (qRT-PCR)

This protocol measures the change in the expression of FXR target genes in response to **BMS-986339** treatment.

Objective: To determine the effect of **BMS-986339** on the transcription of FXR target genes such as SHP, BSEP, and FGF19.

Materials:

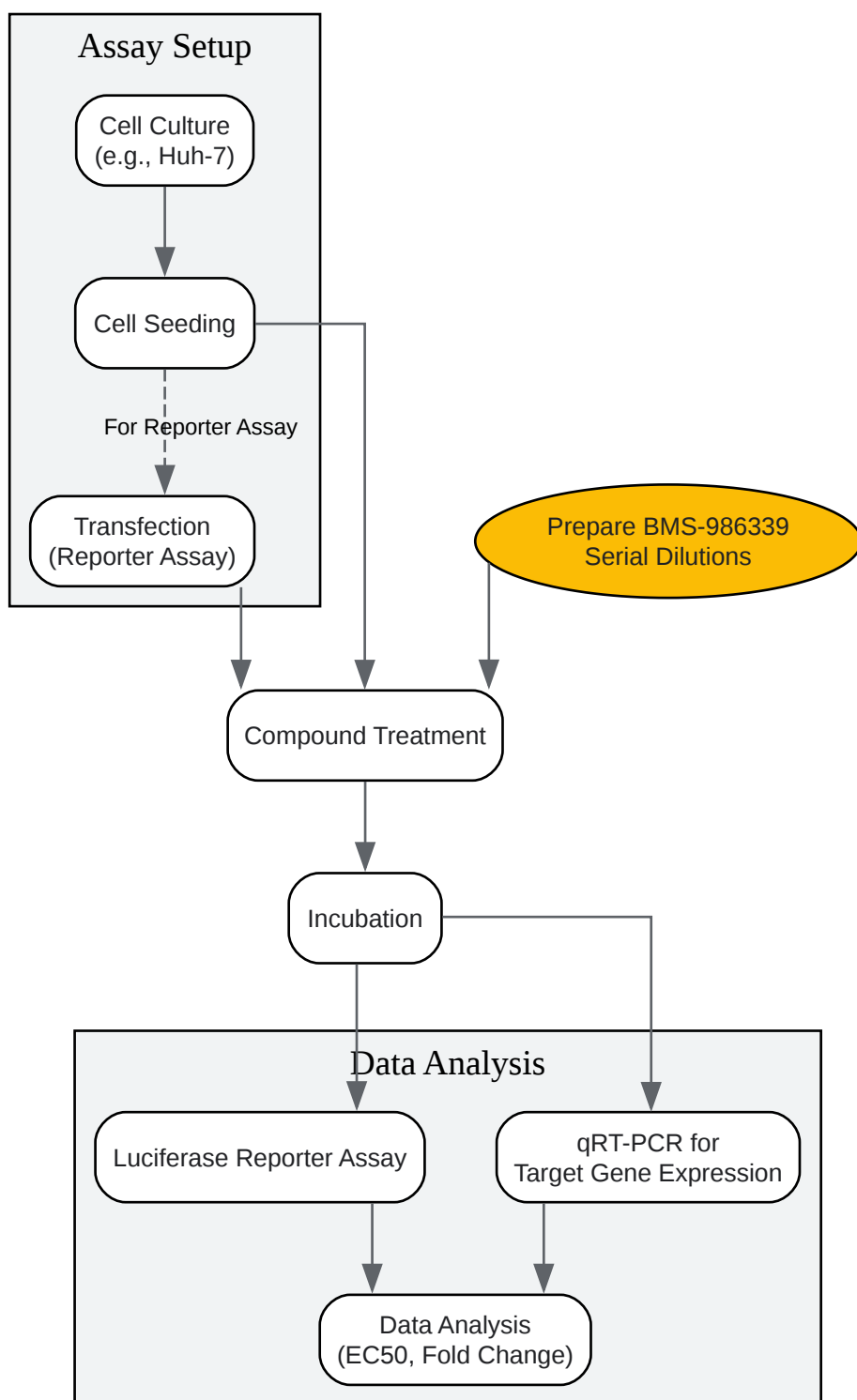
- Primary human hepatocytes or a suitable liver cell line (e.g., HepG2, Huh-7)
- Cell culture medium and supplements
- **BMS-986339**
- RNA extraction kit
- cDNA synthesis kit
- Primers for target genes (SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH)
- SYBR Green or other real-time PCR master mix
- Real-time PCR instrument
- 6-well cell culture plates

#### Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of **BMS-986339** or a vehicle control for a specified time (e.g., 24 hours).
- **RNA Extraction:** Harvest the cells and extract total RNA using a commercial RNA extraction kit.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **Quantitative Real-Time PCR (qRT-PCR):** Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR master mix.
- **Data Analysis:** Calculate the relative expression of the target genes using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro FXR activation assay.



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